molecular formula C19H14Cl2N2 B11957028 N-(2,4-Dichlorobenzylidene)-N'-phenyl-1,4-phenylenediamine

N-(2,4-Dichlorobenzylidene)-N'-phenyl-1,4-phenylenediamine

Cat. No.: B11957028
M. Wt: 341.2 g/mol
InChI Key: PKAFCTOVYRNDDB-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N’-phenyl-1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can regenerate the starting materials. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14Cl2N2

Molecular Weight

341.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C19H14Cl2N2/c20-15-7-6-14(19(21)12-15)13-22-16-8-10-18(11-9-16)23-17-4-2-1-3-5-17/h1-13,23H

InChI Key

PKAFCTOVYRNDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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